Furan vs. Thiophene vs. Benzene Sulfonylation Kinetics
The furan-2-sulfonyl chloride scaffold exhibits accelerated nucleophilic substitution kinetics with anilines compared to thiophene and benzene analogs. In a controlled study measuring reaction rates with aniline in methanol, the relative reactivity order was established as furan-2-sulfonyl chloride (1.00) > thiophene-2-sulfonyl chloride (0.71) > benzene sulfonyl chloride (0.22) [1]. While direct rate constants for 5-ethylfuran-2-sulfonyl chloride are not reported, the furan core's electron-rich nature—further modulated by the electron-donating 5-ethyl substituent—places this compound within the highest-reactivity tier among heteroaromatic sulfonyl chlorides. This enhanced reactivity enables shorter reaction times and potentially lower equivalents of nucleophile in sulfonamide-forming steps.
| Evidence Dimension | Relative reaction rate with aniline in methanol |
|---|---|
| Target Compound Data | Furan-2-sulfonyl chloride scaffold: relative rate = 1.00 (reference) |
| Comparator Or Baseline | Thiophene-2-sulfonyl chloride: relative rate = 0.71; Benzene sulfonyl chloride: relative rate = 0.22 |
| Quantified Difference | Furan scaffold: 1.4× faster than thiophene, 4.5× faster than benzene |
| Conditions | Reaction with aniline in methanol at 25°C; second-order kinetics |
Why This Matters
Procurement selection among heteroaromatic sulfonyl chlorides directly impacts synthetic efficiency: furan-based reagents require shorter reaction times or lower nucleophile stoichiometry than thiophene or benzene analogs.
- [1] Arcoria, A., Fisichella, S., & Scarlata, G. (1974). Reaction kinetics of furansulfonyl chlorides with anilines in methanol and reactivities of benzene-, thiophene- and furansulfonyl chlorides. The Journal of Organic Chemistry, 39(20), 3025-3027. View Source
